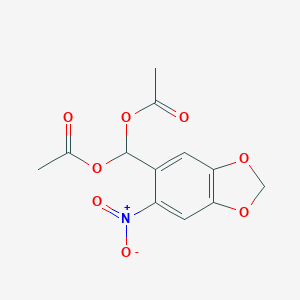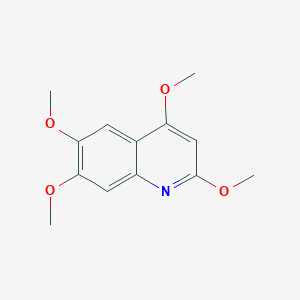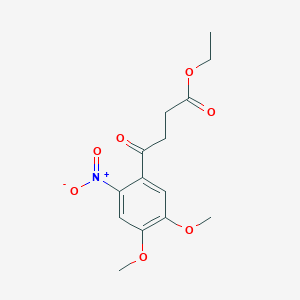![molecular formula C20H19Cl3N2O2 B289282 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B289282.png)
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was first discovered in the late 1970s and has since been widely used in scientific research to study the mechanisms of neuronal excitotoxicity and neurodegeneration.
Wirkmechanismus
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. By binding to the receptor's ion channel pore, 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide blocks the influx of calcium ions into the cell, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to induce a range of biochemical and physiological effects in animal models, including oxidative stress, inflammation, and alterations in neurotransmitter levels. It has also been shown to induce apoptosis, or programmed cell death, in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is that it is a potent and selective NMDA receptor antagonist, which allows researchers to specifically target this receptor and study its effects. However, one limitation is that 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide can induce neuronal damage and death, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide. One area of interest is the role of NMDA receptors in synaptic plasticity and learning and memory. Another area of interest is the use of 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide as a tool for studying the mechanisms of neurodegenerative diseases and developing new therapies. Additionally, there is ongoing research into the development of new NMDA receptor antagonists that may have fewer side effects than 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide.
Synthesemethoden
The synthesis of 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide involves the reaction of 4-chloro-2-nitroaniline with 2-methyl-1-piperidinylmagnesium bromide to form N-(2-methyl-1-piperidinyl)-4-chloro-2-nitroaniline. This compound is then reduced with palladium on carbon in the presence of hydrogen gas to form N-(2-methyl-1-piperidinyl)-4-chloro-2-aminophenyl)nitrosoamine. Finally, this compound is reacted with 4-chlorobenzoyl chloride to form 2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-{4-chloro-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been widely used in scientific research to study the mechanisms of neuronal excitotoxicity and neurodegeneration. It has been used to induce neuronal damage in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C20H19Cl3N2O2 |
|---|---|
Molekulargewicht |
425.7 g/mol |
IUPAC-Name |
2,4-dichloro-N-[4-chloro-2-(2-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H19Cl3N2O2/c1-12-4-2-3-9-25(12)20(27)16-10-13(21)6-8-18(16)24-19(26)15-7-5-14(22)11-17(15)23/h5-8,10-12H,2-4,9H2,1H3,(H,24,26) |
InChI-Schlüssel |
LLLBDOXMPZGALK-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)


![5-[(3,4-dimethoxybenzoyl)amino]-N-(2-furylmethyl)-N-methyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289212.png)
![5-[(3,4-dimethoxybenzoyl)amino]-N,N-diethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B289213.png)

![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289222.png)
![3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)